Superior Phenolic Content in Yellow Azarole (C. azarolus) Leaf and Fruit Extracts Compared to Red-Fruit Species
While this evidence derives from the botanical source Crataegus azarolus rather than the discrete synthetic molecule, it establishes the intrinsic compositional superiority of the 'yellow azarole' variant over the closely related red-fruit species (C. monogyna). In a direct head-to-head comparative study, yellow azarole leaf extracts exhibited substantially higher total polyphenol content than red azarole counterparts, translating into markedly enhanced antioxidant capacities across multiple assay formats [1]. This compositional advantage is a critical differentiator for researchers selecting source material for natural product screening or bioactive compound isolation programs.
| Evidence Dimension | Antioxidant Capacity (DPPH Scavenging Activity) |
|---|---|
| Target Compound Data | Yellow azarole leaf extract: ≈168 μmol TEAC/g fw; Yellow azarole fruit peel extract: ≈79 μmol TEAC/g fw |
| Comparator Or Baseline | Red azarole (C. monogyna) leaf and fruit peel extracts (values not explicitly quantified in abstract but reported as significantly lower) |
| Quantified Difference | Yellow azarole leaf extract >2.1-fold higher DPPH scavenging activity than fruit peel extract from same species; significantly superior to red azarole counterparts |
| Conditions | Aqueous-acetone extracts; DPPH radical scavenging assay; Trolox Equivalent Antioxidant Capacity (TEAC) expressed as μmol/g fresh weight (fw) |
Why This Matters
Procurement decisions for azarole-derived research materials should prioritize yellow azarole (C. azarolus) leaf and fruit peel sources, as these provide demonstrably higher polyphenol yields and antioxidant potency per gram of fresh weight, directly impacting experimental signal strength and the efficiency of bioactive compound isolation.
- [1] Belkhir, M., Rebai, O., Dhaouadi, K., Congiu, F., Tuberoso, C. I. G., Amri, M., & Fattouch, S. (2013). Comparative analysis of Tunisian wild Crataegus azarolus (yellow azarole) and Crataegus monogyna (red azarole) leaf, fruit, and traditionally derived syrup: phenolic profiles and antioxidant and antimicrobial activities of the aqueous-acetone extracts. Journal of Agricultural and Food Chemistry, 61(40), 9594–9601. View Source
